

3-Bromo-1-propanol: A Bifunctional Linchpin in Modern Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-propanol (CAS No. 627-18-9), also known as trimethylene bromohydrin, is a versatile bifunctional organic compound featuring a primary alcohol and a primary alkyl bromide.[1][2] This unique structure, with a hydroxyl (-OH) group at one end of its three-carbon chain and a bromine (-Br) atom at the other, allows for selective and sequential reactions, making it a highly valuable building block in complex organic synthesis.[1] Its ability to introduce a C3 hydroxypropyl tether makes it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and novel materials.[3][4][5] This guide provides a comprehensive overview of its properties, synthetic applications, and detailed experimental protocols.

Core Properties of 3-Bromo-1-propanol

3-Bromo-1-propanol is a clear, colorless to light yellow liquid.[1] Its physical and chemical properties are critical for its handling, storage, and application in synthesis. The compound is denser than water and is miscible with it.[6] It is stable under normal storage conditions, typically refrigerated at 2-8°C, but may be sensitive to prolonged light exposure.[7][8]

Table 1: Physical and Chemical Properties of **3-Bromo-1-propanol**

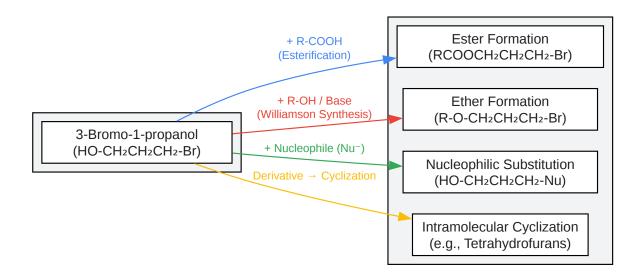


Property	Value	References
CAS Number	627-18-9	[1][6]
Molecular Formula	C ₃ H ₇ BrO	[1][6]
Molecular Weight	138.99 g/mol	[1][2]
Appearance	Clear colorless to light yellow liquid	[1]
Density	~1.537 - 1.61 g/mL at 25°C	[6]
Boiling Point	175.3 °C at 760 mmHg; 62 °C at 5 mmHg	[1][7]
Melting Point	-24°C	
Flash Point	93.9 °C (201 °F)	[1][6]
Refractive Index (n20/D)	1.488	[7]
Solubility	Miscible with water; Soluble in organic solvents	[4]
Purity	Typically ≥95.0% to ≥97%	[1][9]

The Synthetic Utility of a Bifunctional Molecule

The power of **3-bromo-1-propanol** in synthesis stems from the differential reactivity of its two functional groups. The hydroxyl group can undergo reactions typical of primary alcohols, such as esterification and etherification, while the carbon-bromine bond is susceptible to nucleophilic substitution. This allows for a modular approach to building complex molecules.





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Caption: Bifunctional reactivity pathways of **3-Bromo-1-propanol**.

Reactions at the Hydroxyl Group

- Ether Synthesis: **3-Bromo-1-propanol** can act as the alcohol component in the Williamson ether synthesis, reacting with a stronger base to form an alkoxide that can then be alkylated. More commonly, it serves as the electrophile where a different alcohol is converted to its alkoxide and reacts with the brominated end of **3-bromo-1-propanol**.[10][11]
- Ester Synthesis: Through Fischer esterification, the hydroxyl group reacts with carboxylic
 acids in the presence of an acid catalyst to form the corresponding 3-bromopropyl esters.[12]
 This reaction is fundamental for creating molecules where the ester can later be hydrolyzed
 or used as a pro-drug moiety.

Reactions at the Bromo Group

- Nucleophilic Substitution (S_n2): As a primary alkyl halide, the bromo group is an excellent electrophile for S_n2 reactions.[10] This allows for the introduction of a wide variety of functionalities, including:
 - Ethers: Reaction with alkoxides or phenoxides (Williamson Ether Synthesis).[10][13]



- Amines: Reaction with ammonia or primary/secondary amines to form amino alcohols.
- Thioethers: Reaction with thiolates.
- Nitriles: Reaction with cyanide, extending the carbon chain.

Intramolecular Reactions: Synthesis of Heterocycles

The true versatility of **3-bromo-1-propanol** is demonstrated in its use for synthesizing heterocyclic compounds.[14] By first reacting one of the functional groups and then inducing an intramolecular reaction, five- and six-membered rings can be readily formed. For example, reacting **3-bromo-1-propanol** with a nucleophile that also contains a hydroxyl or amino group can set the stage for a subsequent intramolecular Williamson ether synthesis or amine alkylation to form cyclic ethers (like tetrahydrofuran derivatives) or cyclic amines.[1][7][15]

Applications in Industry and Research

- Pharmaceuticals: It is a key intermediate for various pharmaceutical agents, including drugs targeting neurological disorders and antiviral or anticancer agents.[3][4] Its ability to form ether linkages is crucial in the synthesis of many active pharmaceutical ingredients (APIs).
- Materials Science: The compound is used to produce specialty polymers and resins, enhancing properties like thermal stability.[3] It can also be used for surface modification of materials to improve adhesion.[3]
- Agrochemicals: It serves as a building block for herbicides, fungicides, and insecticides.[4]
- Research Reagents: It is used to synthesize fluorescent dyes sensitive to halide ions and as a grafting agent for creating recyclable reagents.[1][7][16]

Experimental Protocols

The following protocols provide detailed methodologies for common synthetic transformations involving **3-bromo-1-propanol**.

Protocol 1: Synthesis of 3-Phenoxy-1-propanol via Williamson Ether Synthesis





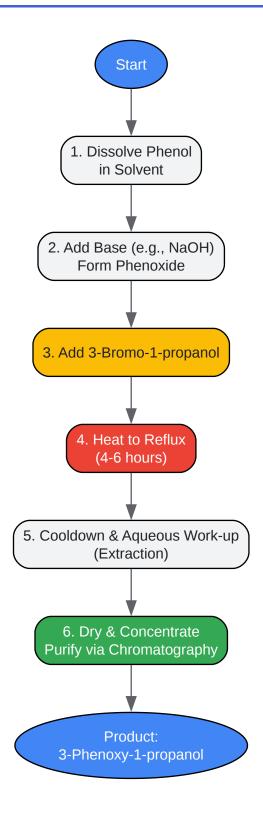


This protocol describes the reaction of a phenoxide with **3-bromo-1-propanol**, illustrating its use as an electrophile.

Methodology:

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent like ethanol or DMF.
- Base Addition: Add a strong base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution to deprotonate the phenol and form the sodium or potassium phenoxide in situ.[13][17] Stir the mixture at room temperature for 30 minutes.
- Addition of **3-Bromo-1-propanol**: Add **3-bromo-1-propanol** (1.2 eq) to the reaction mixture.
- Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.[13]
- Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-phenoxy-1-propanol.





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Caption: Experimental workflow for Williamson ether synthesis.

Table 2: Representative Reaction Data for Williamson Ether Synthesis



Nucleophile	Base	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
Phenol	K ₂ CO ₃	Acetone	Reflux	12	>90
4- Methoxyphen ol	NaH	THF	60	6	85-95
2-Naphthol	NaOH	Ethanol	Reflux	1	~80-90[13]
4-Ethylphenol	NaOH	(Phase Transfer)	Reflux	1	Variable[18]

Protocol 2: Synthesis of 3-Bromo-1-propanol from 1,3-Propanediol

This protocol details a high-yield synthesis of the title compound from an inexpensive starting material.[5]

Methodology:

- Reactant Preparation: In a flask suitable for gas introduction, dissolve 1,3-propanediol (1.0 eq, e.g., 27.1 mmol) in glacial acetic acid (approx. 2 volumes).
- HBr Addition: While stirring at room temperature, pass dry hydrogen bromide (HBr) gas through the solution until it turns deep red. This selectively brominates one hydroxyl group while the other is protected as an acetate ester, forming 3-bromo-1-acetyloxypropane.[5]
- Work-up (Part 1): Add water (approx. 10 volumes) to the reaction mixture and extract with diethyl ether (2 x 20 volumes). Wash the combined ether layers successively with water, saturated sodium bicarbonate solution, and again with water. Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The intermediate, 3-bromo-1-acetyloxypropane, can be purified by vacuum distillation.[5] A reported yield for this step is ~100%.[5]
- Deprotection (Alcoholysis): Dissolve the purified 3-bromo-1-acetyloxypropane (1.0 eq) in methanol (approx. 3 volumes). Add a strong acidic cation exchange resin and heat the



mixture under reflux for 16 hours.[5]

- Work-up (Part 2): Cool the mixture, filter off the resin, and wash the resin with methanol.
 Combine the filtrate and washings, evaporate the solvent under reduced pressure.
- Purification: Purify the residue by vacuum distillation to obtain 3-bromo-1-propanol as a colorless liquid. A reported yield for this step is 95%.[5]

Table 3: Key Spectroscopic Data for Synthesis of **3-Bromo-1-propanol**[5]

Compound	IR (cm ⁻¹)	¹H NMR (CDCl₃, δ ppm)
3-bromo-1-acetyloxypropane	1739 (C=O), 1239 (C-O-C), 606 (C-Br)	4.19 (t, 2H, CH ₂ OCO), 3.45 (t, 2H, CH ₂ Br), 2.05 (s, 3H, CH ₃ CO), 1.95-2.24 (m, 2H, CH ₂)
3-Bromo-1-propanol	3316 (O-H), 1087 (C-O)	4.01 (s, 1H, OH), 3.62 (t, 2H, CH ₂ O), 3.38 (t, 2H, CH ₂ Br), 1.81-2.13 (m, 2H, CH ₂)

Conclusion

3-Bromo-1-propanol is a cornerstone bifunctional reagent in synthetic chemistry. Its orthogonal functional groups—a nucleophilic alcohol and an electrophilic alkyl bromide—provide chemists with a flexible and powerful tool for constructing complex molecular architectures. From the straightforward synthesis of ethers and esters to the intricate assembly of heterocyclic systems, its applications are broad and impactful, particularly within the pharmaceutical and materials science sectors. The reliable protocols and predictable reactivity outlined in this guide underscore its status as an essential component in the modern synthetic chemist's toolbox.

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